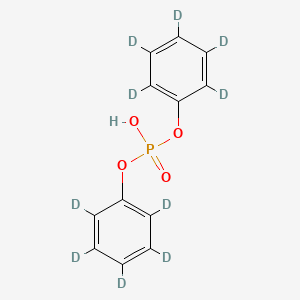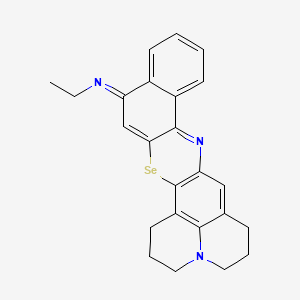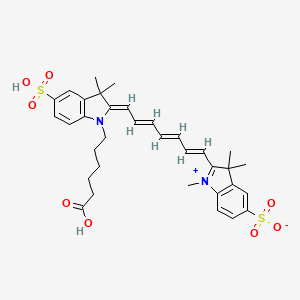
S3 Fragment
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The S3 Fragment is a biologically active peptide featuring the amino-terminal phosphorylation site unique to Xenopus ADF/cofilin. This site is the target of LIM kinase (LIMK) phosphorylation. LIMK1, a pivotal regulator of the actin cytoskeleton, phosphorylates ADF/cofilin at serine-3, leading to its inactivation. As a segment of the S3 peptide harboring the serine-3 sequence, this fragment serves as a widely recognized competitive inhibitor of LIMK1 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the S3 Fragment involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The peptide is then lyophilized for storage and distribution .
化学反応の分析
Types of Reactions
The S3 Fragment undergoes several types of chemical reactions, including:
Phosphorylation: The primary reaction involving the this compound is phosphorylation at the serine-3 site by LIM kinase.
Dephosphorylation: The reverse reaction, where the phosphate group is removed, can also occur under specific conditions.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires ATP as a phosphate donor and the presence of LIM kinase.
Dephosphorylation: This reaction requires phosphatases that can remove the phosphate group from serine-3.
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of the this compound, which is inactive in terms of actin depolymerization. The dephosphorylated form is the active form that can bind to actin and promote its depolymerization .
科学的研究の応用
The S3 Fragment has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide to study phosphorylation and dephosphorylation reactions.
Biology: The this compound is used to investigate the regulation of the actin cytoskeleton and cell motility.
Medicine: It serves as a tool to study diseases related to actin cytoskeleton dysregulation, such as cancer and neurodegenerative disorders.
作用機序
The S3 Fragment exerts its effects by acting as a competitive inhibitor of LIM kinase. When phosphorylated by LIM kinase at the serine-3 site, the this compound becomes inactive and cannot bind to actin. This phosphorylation event is crucial for regulating the actin cytoskeleton. The molecular target of the this compound is the serine-3 site on ADF/cofilin, and the pathway involved is the LIM kinase signaling pathway .
類似化合物との比較
Similar Compounds
ADF/Cofilin: The full-length protein that includes the S3 Fragment sequence.
Phosphorylated ADF/Cofilin: The phosphorylated form of ADF/cofilin, which is inactive.
Other LIM Kinase Inhibitors: Compounds that inhibit LIM kinase activity but may not target the serine-3 site specifically.
Uniqueness
The this compound is unique in its ability to specifically inhibit LIM kinase by targeting the serine-3 site on ADF/cofilin. This specificity makes it a valuable tool for studying the regulation of the actin cytoskeleton and developing targeted therapies .
特性
分子式 |
C73H120N18O24S2 |
|---|---|
分子量 |
1698.0 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H120N18O24S2/c1-34(2)54(87-51(95)31-77-61(102)48(32-92)85-59(100)39(11)78-60(101)41(75)22-25-116-12)68(109)80-43(23-26-117-13)63(104)89-56(36(5)6)71(112)86-49(33-93)67(108)82-45(29-52(96)97)65(106)81-46(30-53(98)99)66(107)90-58(38(9)10)72(113)91-57(37(7)8)69(110)79-42(21-17-18-24-74)62(103)88-55(35(3)4)70(111)83-44(27-40-19-15-14-16-20-40)64(105)84-47(73(114)115)28-50(76)94/h14-16,19-20,34-39,41-49,54-58,92-93H,17-18,21-33,74-75H2,1-13H3,(H2,76,94)(H,77,102)(H,78,101)(H,79,110)(H,80,109)(H,81,106)(H,82,108)(H,83,111)(H,84,105)(H,85,100)(H,86,112)(H,87,95)(H,88,103)(H,89,104)(H,90,107)(H,91,113)(H,96,97)(H,98,99)(H,114,115)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-,58-/m0/s1 |
InChIキー |
XDZUZFMELIKYJX-UHKLPSQNSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCSC)N |
正規SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)






